Tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate
Description
Properties
Molecular Formula |
C9H16F2N2O2 |
|---|---|
Molecular Weight |
222.23 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-4-9(12,5-13)6(10)11/h6H,4-5,12H2,1-3H3 |
InChI Key |
XCCNQCXPGSQACR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(F)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with tert-butyl azetidine-1-carboxylate and difluoromethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Chemical Reactions Analysis
Tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate undergoes various chemical reactions, including :
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate has several scientific research applications, including :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets . The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate with key analogs, highlighting substituent-driven differences:
Key Findings
Lipophilicity and Stability :
- The difluoromethyl group (-CHF₂) offers intermediate lipophilicity compared to the less lipophilic fluoromethyl (-CH₂F) and the highly lipophilic trifluoromethyl (-CF₃) groups. This balance improves membrane permeability while resisting rapid metabolic degradation .
- In contrast, the hydroxymethyl (-CH₂OH) substituent () increases polarity, enhancing aqueous solubility but limiting blood-brain barrier penetration .
The 4-fluorophenyl group () introduces resonance effects, stabilizing charge distribution in aromatic systems .
Synthetic Accessibility :
- Fluorinated analogs often require specialized reagents (e.g., Selectfluor® for -CHF₂ introduction). The synthesis of tert-butyl 3-[(trifluoromethyl)thio]azetidine-1-carboxylate () involves NaOH-mediated hydrolysis, suggesting similar conditions might apply for difluoromethyl derivatives .
Applications in Drug Discovery :
- The difluoromethyl variant is advantageous in CNS drug design due to its optimal logP (~1.5–2.0), whereas the 4-fluorophenyl analog () may target extracellular proteins with aromatic binding pockets .
- The hydroxymethyl derivative () serves as a polar intermediate for prodrugs or hydrophilic scaffolds .
Q & A
Q. What are the key synthetic strategies for preparing tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves multi-step routes starting from azetidine or piperidine precursors. For example:
Intermediate preparation : React tert-butyl azetidine-1-carboxylate with difluoromethylating agents (e.g., ClCFH or BrCFH) under basic conditions (e.g., NaH in DMF) .
Amino group introduction : Use reductive amination or nucleophilic substitution with ammonia equivalents.
Characterization :
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm regiochemistry and substituent placement.
- Mass spectrometry (MS) for molecular weight validation.
- HPLC to assess purity (>95% recommended for biological assays) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Multi-nuclear NMR : ¹⁹F NMR is essential to verify the difluoromethyl group’s presence and electronic environment .
- X-ray crystallography : For unambiguous stereochemical assignment of the azetidine ring and substituents.
- FT-IR spectroscopy : To confirm functional groups (e.g., carbonyl stretch of the tert-butyl carbamate at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry be applied to optimize the synthesis of this compound?
- Methodological Answer :
- Reaction path modeling : Use density functional theory (DFT) to calculate transition states and identify energetically favorable pathways for difluoromethylation .
- Solvent optimization : Machine learning algorithms (e.g., COSMO-RS) can predict solvent effects on reaction yields .
- Example workflow :
Simulate intermediate stability using Gaussian or ORCA.
Validate predictions with small-scale experiments (e.g., 0.1 mmol trials) .
Q. How should researchers address discrepancies in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Validate binding assays : Use orthogonal techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm target interactions .
- Control experiments : Test for off-target effects using kinase profiling panels or proteome-wide affinity pulldowns.
- Data normalization : Account for batch-to-batch variability in compound purity by repeating assays with independently synthesized batches .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Reactor design : Optimize heat transfer in exothermic steps (e.g., difluoromethylation) using flow chemistry to mitigate safety risks .
- Purification : Replace column chromatography with crystallization or distillation for cost-effective scale-up.
- Process control : Implement real-time monitoring (e.g., in-situ FT-IR) to track reaction progress and impurity formation .
Q. How does the difluoromethyl group influence the compound’s interaction with biological targets compared to trifluoromethyl analogs?
- Methodological Answer :
- Electronic effects : The difluoromethyl group (-CFH) is less electron-withdrawing than -CF, altering hydrogen-bonding and hydrophobic interactions.
- Experimental validation :
Compare binding affinities using SPR for -CFH vs. -CF derivatives.
Perform molecular dynamics simulations to analyze binding pocket compatibility .
Q. What are best practices for designing structure-activity relationship (SAR) studies on azetidine-carboxylate derivatives?
- Methodological Answer :
- Variable substituent strategy : Systematically modify the amino and difluoromethyl groups while keeping the azetidine core constant.
- Biological testing : Prioritize high-throughput screening against target enzymes (e.g., proteases or kinases) and counter-screens for selectivity.
- Data analysis : Use multivariate regression models to correlate substituent properties (e.g., Hammett σ) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
